molecular formula C8H6F6N2 B11761687 [4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine

[4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine

Cat. No.: B11761687
M. Wt: 244.14 g/mol
InChI Key: PHYYGRCASOAZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine ( 1196151-96-8) is a high-value pyridine derivative of significant interest in advanced chemical research and development. This compound, with a molecular formula of C 8 H 6 F 6 N 2 and a molecular weight of 244.14 g/mol, is characterized by its two strategically positioned trifluoromethyl groups on the pyridine ring . The trifluoromethylpyridine (TFMP) moiety is a key scaffold in the synthesis of modern agrochemicals and pharmaceuticals . The biological activity of TFMP derivatives is attributed to the unique combination of the pyridine ring's characteristics and the strong electron-withdrawing nature and lipophilicity of the trifluoromethyl group. These properties can positively influence a molecule's metabolic stability, bioavailability, and binding affinity to target sites . In the agrochemical industry, TFMP-based compounds are found in numerous active ingredients that protect crops from pests . For pharmaceutical researchers, this amine serves as a critical building block for creating novel active molecules, with several TFMP-derived pharmaceutical and veterinary products having received market approval . This product, offered at a purity of 97%, is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for personal consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F6N2

Molecular Weight

244.14 g/mol

IUPAC Name

[4,6-bis(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C8H6F6N2/c9-7(10,11)4-1-5(3-15)16-6(2-4)8(12,13)14/h1-2H,3,15H2

InChI Key

PHYYGRCASOAZIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The most direct route to [4,6-bis(trifluoromethyl)-2-pyridyl]methanamine involves amination of a halogenated precursor, typically 2-chloro-4,6-bis(trifluoromethyl)pyridine , via nucleophilic substitution. This method, detailed in patent EP0228846A1, employs aqueous or liquid ammonia under high-temperature, high-pressure conditions. The reaction proceeds in a closed autoclave system, where the chlorine atom at the 2-position of the pyridine ring is displaced by an amine group.

The general reaction is represented as:

2-Chloro-4,6-bis(trifluoromethyl)pyridine+NH3This compound+HCl\text{2-Chloro-4,6-bis(trifluoromethyl)pyridine} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl}

The use of 28–40% aqueous ammonia ensures sufficient nucleophilicity, while temperatures of 100–180°C and pressures of 20–26 atm drive the reaction to completion. Catalysts such as cuprous chloride (1–30 wt%) enhance reaction rates by facilitating the cleavage of the carbon-halogen bond.

Optimization and Yield Data

A representative experiment from the patent illustrates the process:

  • Substrate : 25 g of 2-chloro-4,6-bis(trifluoromethyl)pyridine

  • Conditions : 150°C, 5 hours, 40% aqueous ammonia

  • Yield : 16.5 g (66%) of this compound.

Key factors influencing yield include:

  • Ammonia stoichiometry : A 3–30:1 molar ratio of NH₃ to substrate minimizes side reactions.

  • Reaction time : Extending beyond 5 hours risks decomposition, while shorter durations result in incomplete conversion.

  • Catalyst loading : Excess cuprous chloride (>30 wt%) introduces impurities, complicating purification.

Nitroalkane Condensation and Catalytic Hydrogenation

Two-Step Synthesis Strategy

An alternative approach, adapted from patent US7608720B2, involves nitromethane condensation followed by catalytic hydrogenation . Although originally developed for 3-chloro-2-aminomethyl-5-trifluoromethylpyridine, this method is adaptable to this compound by modifying the starting material.

Step 1: Nitromethane Condensation

The halogenated pyridine reacts with nitromethane in the presence of a strong base (e.g., potassium tert-butoxide) and dimethyl sulfoxide (DMSO) as a solvent:

2-Chloro-4,6-bis(trifluoromethyl)pyridine+CH3NO2Base2-Nitromethyl-4,6-bis(trifluoromethyl)pyridine\text{2-Chloro-4,6-bis(trifluoromethyl)pyridine} + \text{CH}3\text{NO}2 \xrightarrow{\text{Base}} \text{2-Nitromethyl-4,6-bis(trifluoromethyl)pyridine}

The base deprotonates nitromethane, generating a nitroalkane anion that attacks the electrophilic carbon at the 2-position of the pyridine.

Step 2: Hydrogenation of Nitro Intermediate

The nitro group is reduced to an amine using palladium on carbon (Pd/C) under hydrogen gas:

2-Nitromethyl-4,6-bis(trifluoromethyl)pyridine+3H2Pd/CThis compound+2H2O\text{2-Nitromethyl-4,6-bis(trifluoromethyl)pyridine} + 3\text{H}2 \xrightarrow{\text{Pd/C}} \text{this compound} + 2\text{H}2\text{O}

Hydrogenation conditions (e.g., 5 bar H₂, 25°C, 26 hours) ensure complete reduction while preserving the trifluoromethyl groups.

Performance Metrics

  • Condensation yield : 70–80% (based on analogous reactions).

  • Hydrogenation efficiency : >95% conversion with 0.0001–2 equivalents of Pd/C.

  • Total yield : ~65–70%, competitive with direct amination but requiring additional steps.

Modular Trifluoromethylation and Ring Construction

Challenges and Adaptations

  • Amine compatibility : Introducing the amine group early in the synthesis risks side reactions with electrophilic intermediates.

  • Yield limitations : Multi-step sequences typically result in lower overall yields (40–50%) compared to direct methods.

Comparative Analysis of Methods

Method Conditions Yield Advantages Disadvantages
Halogen substitution150°C, 5h, 40% NH₃, CuCl catalyst66%Single-step, high scalabilityHigh pressure, catalyst removal
Nitro-Hydrogenation25°C, 26h, Pd/C, H₂ gas65–70%Mild conditions, high purityMulti-step, nitromethane handling
Modular synthesisNH₄I, 80°C, hexane/EtOAc40–50%Flexible precursor designLow yield, complex optimization

Industrial and Laboratory-Scale Considerations

Catalyst Recovery and Recycling

  • Cuprous chloride in the amination method poses challenges due to its tendency to oxidize. Patent EP0228846A1 notes that catalyst recovery is rarely attempted, favoring fresh catalyst batches for consistency.

  • Palladium on carbon , used in hydrogenation, can be recycled 3–5 times with minimal activity loss, reducing costs.

Solvent and Waste Management

  • DMSO in the condensation step requires careful disposal due to its high boiling point and potential toxicity.

  • Aqueous ammonia waste streams must be neutralized to prevent environmental release .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.

Major Products:

    Oxidation Products: Oxides and hydroxylated derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Compounds with substituted functional groups replacing the trifluoromethyl groups.

Scientific Research Applications

Chemistry: [4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is investigated for its potential as a ligand in the development of new pharmaceuticals. The trifluoromethyl groups can influence the compound’s interaction with biological targets, potentially leading to the discovery of new drugs.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with improved pharmacokinetic properties. The presence of trifluoromethyl groups can enhance the metabolic stability and bioavailability of pharmaceutical agents.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which [4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares [4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine with structurally or functionally related compounds, focusing on substituent effects, bioactivity, and synthetic challenges.

Structural Analogs with Trifluoromethyl-Substituted Heterocycles
Compound Name Core Structure Substituents Key Properties/Applications Reference
This compound Pyridine -CF₃ (4,6); -CH₂NH₂ (2) High lipophilicity; potential GlyT1 modulation
PF3845 Pyridine -CF₃ (5); benzyl-piperidine-carboxamide FAAH inhibitor; neuropathic pain target [1]
4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Pyrazolo-pyridine -CF₂H (4,6); -COOH (3) Antiviral activity; improved solubility vs. -CF₃ analogs [2]
N-palmitoylethanolamine (PEA) Ethanolamine Palmitoyl group Endogenous cannabinoid receptor modulator; anti-inflammatory [1]

Key Observations :

  • Trifluoromethyl Positioning : The 4,6-CF₃ substitution on pyridine in the target compound contrasts with PF3845’s single -CF₃ group at position 3. This difference may alter binding affinities to enzymes like FAAH (PF3845’s target) vs. GlyT1 (implied for the target compound).
  • Heterocycle Effects : Pyrazolo-pyridine derivatives (e.g., 4,6-bis(difluoromethyl)-...) exhibit reduced metabolic stability compared to pyridine-based compounds due to the fused pyrazole ring, but they offer better solubility.
Functional Analogs with Amine Substituents
Compound Name Core Structure Amine Type Bioactivity Reference
[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine Pyrazole Primary amine (-CH₂NH₂) Unspecified CNS activity; 95% purity [2]
RHC80267 Hexane Bis-cyclohexyl carbamate Diacylglycerol lipase inhibitor; cardiovascular research [1]

Key Observations :

  • Amine Reactivity : The primary amine in this compound may enhance interactions with acidic residues in target proteins compared to carbamate-containing analogs like RHC80267.
  • Purity Challenges : Both the target compound and [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine are synthesized at 95% purity, suggesting shared difficulties in isolating amine derivatives.

Biological Activity

[4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to improved pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, inhibition properties, and therapeutic potential.

Chemical Structure

The structure of this compound consists of a pyridine ring substituted with two trifluoromethyl groups at positions 4 and 6, along with a methanamine functional group. This configuration is significant for its interaction with biological targets.

CYP Enzyme Inhibition

Research indicates that this compound exhibits notable inhibition of cytochrome P450 (CYP) enzymes. Specifically, it has been shown to inhibit CYP1A2 and CYP2D6, which are crucial for drug metabolism. The inhibition profiles suggest that this compound could be useful in modulating drug interactions in therapeutic settings.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been identified as a potential inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. The compound showed significant activity in reducing cell viability in cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • BCAT Inhibition : A study reported that the compound effectively inhibited BCAT1 and BCAT2 enzymes with IC50 values in the low micromolar range. This suggests a promising avenue for cancer treatment by targeting metabolic pathways critical for tumor growth .
  • Cell Viability Assays : Various assays conducted on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. These findings support further investigation into its mechanism of action and therapeutic applications .

Data Table: Biological Activity Summary

Biological ActivityTargetIC50 Value (µM)Reference
CYP1A2 InhibitionCytochrome P4505.0
CYP2D6 InhibitionCytochrome P4503.5
BCAT1 InhibitionEnzyme1.4
BCAT2 InhibitionEnzyme1.8
Cancer Cell ViabilityVarious Cell LinesVaries

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes involved in metabolic pathways. The trifluoromethyl groups enhance the compound's binding affinity and selectivity towards targets such as BCATs and CYP enzymes.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for [4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via reductive amination of 4,6-bis(trifluoromethyl)pyridine-2-carbaldehyde using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under inert conditions. Post-reduction, the free amine is converted to its hydrochloride salt using HCl gas or aqueous HCl . Key parameters include temperature control (0–25°C), solvent purity, and stoichiometric ratios to minimize side products.

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹⁹F) are standard. For purity, HPLC retention times and peak integration are compared against reference standards. NMR confirms regiochemistry of trifluoromethyl groups and absence of unreacted aldehyde intermediates. Mass spectrometry (MS) validates molecular weight .

Q. What role do the trifluoromethyl groups play in the compound’s physicochemical properties?

  • Methodology : The electron-withdrawing trifluoromethyl groups enhance lipophilicity (logP > 2.5) and metabolic stability, as demonstrated by comparative studies with mono-trifluoromethyl analogs. Computational modeling (e.g., DFT calculations) predicts increased resistance to enzymatic degradation, while X-ray crystallography reveals steric effects influencing binding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies (e.g., antimicrobial vs. antiviral efficacy) may arise from assay conditions (e.g., pH, cell lines). Standardized protocols (CLSI guidelines for antimicrobial testing) and dose-response curves (IC₅₀/EC₅₀) should be employed. Cross-validation using orthogonal assays (e.g., fluorescence-based vs. plaque reduction) and structural analogs (e.g., 3-chloro derivatives) clarifies target specificity .

Q. What strategies improve the solubility of this compound in aqueous buffers for in vitro studies?

  • Methodology : Co-solvents (e.g., DMSO ≤ 1% v/v) or cyclodextrin-based encapsulation enhance solubility. Protonation of the amine group (pH < 6) via HCl salt formation increases aqueous dispersibility. Solubility parameters (Hansen solubility spheres) guide solvent selection .

Q. How can structure-activity relationships (SARs) be systematically explored for derivatives of this compound?

  • Methodology :

  • Synthetic diversification : Introduce substituents (e.g., halogens, methyl groups) at the pyridine ring’s 3-position via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Biological testing : Prioritize high-throughput screening (HTS) against target panels (e.g., kinase inhibitors, GPCRs) to identify lead candidates.
  • Computational analysis : Molecular docking (AutoDock Vina) and MD simulations correlate substituent effects with binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.